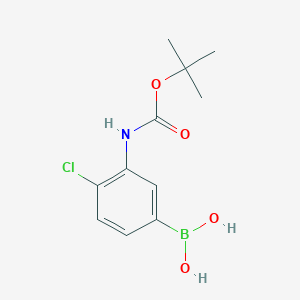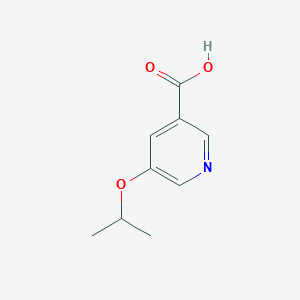
Acide 5-chloro-1H-pyrazole-3-carboxylique
Vue d'ensemble
Description
5-Chloro-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 881668-70-8 . It has a molecular weight of 146.53 . It is a solid substance stored in an inert atmosphere at 2-8°C . The compound is also known by the synonym 3-Chloro-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
5-Chloro-1H-pyrazole-3-carboxylic acid is a solid substance . It has a boiling point of 445.6°C at 760 mmHg and a melting point of 268-271°C .
Applications De Recherche Scientifique
Propriétés de base
“Acide 5-chloro-1H-pyrazole-3-carboxylique” est un composé chimique avec le numéro CAS : 881668-70-8 et une masse moléculaire de 146,53 . Il a un point d'ébullition de 445,6°C à 760 mmHg et un point de fusion de 268-271°C . Il est généralement stocké sous atmosphère inerte à 2-8°C .
Stratégies de synthèse
Le noyau pyrazole, qui comprend “this compound”, peut être synthétisé en utilisant diverses stratégies telles que l'approche multicomposante, les cycloadditions dipolaires, la cyclocondensation de l'hydrazine avec un système carbonylé et l'utilisation de systèmes hétérocycliques .
Applications en chimie médicinale
Les pyrazoles, y compris “this compound”, ont un large éventail d'applications en chimie médicinale . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .
Applications en découverte de médicaments
Dans le domaine de la découverte de médicaments, les pyrazoles sont fréquemment utilisés en raison de leurs effets pharmacologiques sur l'homme . Par exemple, l'acide 3-méthylpyrazole-5-carboxylique, un dérivé du pyrazole, est un inhibiteur puissant et sélectif de la D-amino-acide oxydase (DAO) qui protège les cellules DAO du stress oxydatif induit par la D-sérine .
Applications en agrochimie
Les pyrazoles ont également des applications en agrochimie . Cependant, les applications spécifiques de “this compound” dans ce domaine ne sont pas mentionnées dans les sources.
Applications en chimie de coordination
En chimie de coordination, les pyrazoles sont souvent utilisés en raison de leur capacité à former des complexes avec les métaux .
Applications en chimie organométallique
Les pyrazoles, y compris “this compound”, sont également utilisés en chimie organométallique .
Découverte de médicaments anticoagulants
Les dérivés de l'acide 5-phényl-1H-pyrazole-3-carboxylique, qui sont liés à “this compound”, ont été identifiés comme des fragments privilégiés pour la découverte de pistes d'inhibiteurs de la FXIa . La FXIa est suggérée comme une cible majeure pour la découverte de médicaments anticoagulants en raison du risque réduit de saignements .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives, however, are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloro-1H-pyrazole-3-carboxylic acid could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 4456°C at 760 mmHg and melting point of 268-271°C , may influence its pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Propriétés
IUPAC Name |
5-chloro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPCOWWOZSEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659679 | |
| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881668-70-8 | |
| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



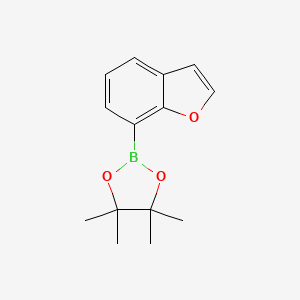
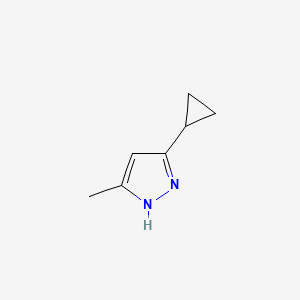
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
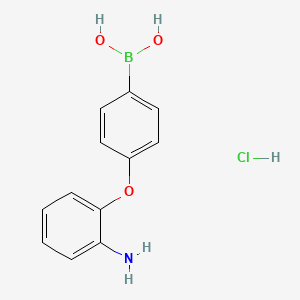
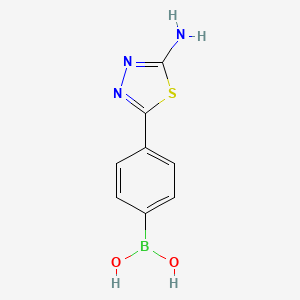
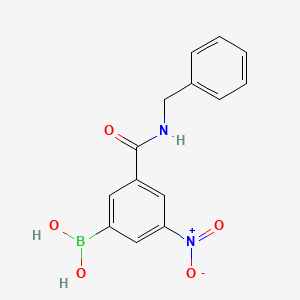
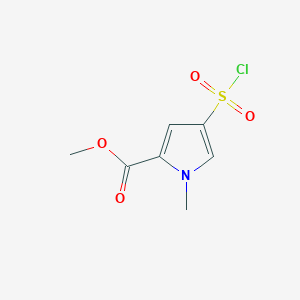

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)


